molecular formula C13H7BrOS B14519758 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde CAS No. 62615-45-6

2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde

Cat. No.: B14519758
CAS No.: 62615-45-6
M. Wt: 291.16 g/mol
InChI Key: DLXPNUUPPLRZPC-UHFFFAOYSA-N
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Description

2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is a complex organic compound that belongs to the class of naphthothiophenes These compounds are known for their unique structural properties, which include a fused ring system consisting of a naphthalene ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde typically involves a multi-step process. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . An improved method involves a copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in three steps from commercial materials while minimizing redox reactions . The key steps include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

    Oxidation: 2-Bromonaphtho[1,2-B]thiophene-3-carboxylic acid.

    Reduction: 2-Bromonaphtho[1,2-B]thiophene-3-methanol.

    Substitution: Various substituted naphthothiophenes depending on the nucleophile used.

Scientific Research Applications

2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and aldehyde group allow for diverse modifications, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical modifications introduced.

Comparison with Similar Compounds

Uniqueness: 2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde is unique due to the specific positioning of the bromine atom and aldehyde group, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its ability to undergo various reactions and form complex molecules makes it valuable in both academic research and industrial applications.

Properties

CAS No.

62615-45-6

Molecular Formula

C13H7BrOS

Molecular Weight

291.16 g/mol

IUPAC Name

2-bromobenzo[g][1]benzothiole-3-carbaldehyde

InChI

InChI=1S/C13H7BrOS/c14-13-11(7-15)10-6-5-8-3-1-2-4-9(8)12(10)16-13/h1-7H

InChI Key

DLXPNUUPPLRZPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3C=O)Br

Origin of Product

United States

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